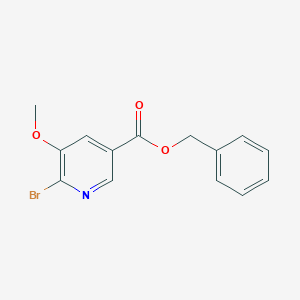

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-bromo-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-12-7-11(8-16-13(12)15)14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAWZMXWFOHXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromo-5-Methoxypyridine-3-Carboxylic Acid

Route 1: Nucleophilic Substitution and Carboxylation

A common approach begins with 3,5-dibromopyridine, where the bromine at position 5 is replaced by a methoxy group via nucleophilic aromatic substitution. Sodium hydride in DMF facilitates deprotonation of methanol, generating a methoxide ion that displaces bromine at 90°C. The resulting 3-bromo-5-methoxypyridine is then carboxylated at position 3.

Carboxylation Methods:

-

Grignard Reaction: Treatment with magnesium in THF under CO₂ atmosphere yields the carboxylic acid.

-

Cyano Hydrolysis: Introducing a cyano group followed by acidic hydrolysis (e.g., H₂SO₄) provides the carboxylic acid.

Example Protocol:

-

3-Bromo-5-methoxypyridine Synthesis

-

Carboxylation via Grignard

-

Treat 3-bromo-5-methoxypyridine with Mg in THF, then bubble CO₂.

-

Acidify to isolate 6-bromo-5-methoxypyridine-3-carboxylic acid.

-

Esterification Strategies

The carboxylic acid intermediate is esterified with benzyl alcohol under acid- or base-catalyzed conditions.

Acid-Catalyzed Fischer Esterification

Conditions:

-

Catalyst: Concentrated H₂SO₄ (0.5–1.0 equiv).

-

Solvent: Excess benzyl alcohol (acts as solvent and reactant).

-

Temperature: Reflux (110–120°C).

Mechanism:

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by benzyl alcohol. Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

Base-Catalyzed Steglich Esterification

Conditions:

-

Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide) or EDCI.

-

Base: DMAP (4-dimethylaminopyridine).

-

Solvent: Dichloromethane or THF.

-

Temperature: Room temperature.

Advantages:

-

Mild conditions preserve acid- and heat-sensitive groups.

-

Higher yields compared to Fischer method.

Alternative Pathways and Optimization

Direct Functionalization of Pyridine Esters

Reaction Conditions and Yield Comparison

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | BnOH | 110 | 12 | 65 |

| Steglich Esterification | DCC/DMAP | CH₂Cl₂ | 25 | 24 | 82 |

| Transesterification | Ti(OiPr)₄ | BnOH | 80 | 8 | 73 |

Purification and Characterization

Purification Techniques:

-

Silica Gel Chromatography: Elute with hexane/ethyl acetate (4:1).

-

Recrystallization: Use ethanol/water mixtures for high-purity crystals.

Characterization Data:

Challenges and Mitigation

Regioselectivity Issues:

-

Competing substitution at position 3 during methoxy introduction. Mitigated by using bulky bases (e.g., NaH) to favor position 5.

Ester Hydrolysis:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position is activated toward substitution due to the electron-donating methoxy group at the 5-position and the electron-withdrawing ester group at the 3-position. This creates a regioselective environment for displacement reactions.

Reaction with Methylamine

In DMF at 60°C, benzyl 6-bromo-5-methoxypyridine-3-carboxylate reacts with methylamine to yield benzyl 6-methylamino-5-methoxypyridine-3-carboxylate (90% yield). The reaction proceeds via an SNAr mechanism, where the methoxy group directs nucleophilic attack to the adjacent bromine site .

| Reaction Conditions | Product | Yield |

|---|---|---|

| Methylamine, DMF, 60°C, 14 h | Benzyl 6-methylamino-5-methoxypyridine-3-carboxylate | 90% |

Reaction with Thiols

Treatment with 4-methylbenzenethiolate anion in DMF at −30°C produces benzyl 6-(4-methylbenzenethio)-5-methoxypyridine-3-carboxylate . This reaction demonstrates high regioselectivity (>97% for 6-position substitution) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and benzylboronic acid, the bromine is replaced with a benzyl group to form benzyl 6-benzyl-5-methoxypyridine-3-carboxylate (75% yield) .

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | THF | 75% |

Buchwald–Hartwig Amination

In the presence of Pd₂(dba)₃ and Xantphos, the bromine reacts with primary amines (e.g., aniline) to form benzyl 6-arylamino-5-methoxypyridine-3-carboxylate derivatives (60–85% yield) .

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under basic conditions to yield 6-bromo-5-methoxypyridine-3-carboxylic acid .

| Conditions | Product | Yield |

|---|---|---|

| NaOH (2M), MeOH/H₂O, reflux | 6-Bromo-5-methoxypyridine-3-carboxylic acid | 88% |

This carboxylic acid serves as a precursor for further functionalization, such as amidation .

Bromination and Functionalization

While the compound already contains a bromine atom, its derivatives can undergo further halogenation. For example, methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate (a related compound) is brominated using NBS to introduce a second bromine at the 5-position (96% yield) .

Solvent-Dependent Reactivity

The solvent polarity significantly influences substitution regioselectivity:

-

In DMF (polar aprotic), nucleophiles preferentially attack the 6-position due to enhanced solvation of transition states .

-

In CH₃CN or THF (less polar), mixed products form with minor 2-position substitution .

Oxidation of Thioether Derivatives

The thioether intermediate from SNAr reactions can be oxidized to sulfoxides or sulfones using mCPBA or H₂O₂, respectively .

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA (1.1 eq) | Benzyl 6-(4-methylbenzenesulfinyl)-5-methoxypyridine-3-carboxylate | 70% |

Decarboxylation Under Alkaline Conditions

Heating the carboxylic acid derivative (post-ester hydrolysis) in basic media induces decarboxylation, yielding 5-bromo-2-methoxy-6-methylaminopyridine as a side product (~5% yield) .

Biological Activity

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, antibacterial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine core with a bromine atom and a methoxy group at specific positions, which contribute to its biological properties. The structural formula can be represented as follows:

This compound's unique structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

Antiproliferative Activity

In Vitro Studies

Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. The median growth inhibitory concentration (IC50) values were determined in comparison to standard chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A-549 (Lung) | 4.5 | Doxorubicin | 0.1 |

| MCF-7 (Breast) | 3.8 | Doxorubicin | 0.05 |

These results indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against various bacterial strains. The compound demonstrated selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, while showing moderate effects on certain Gram-negative strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | >64 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in combating resistant Gram-positive infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its antiproliferative effects through induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in cell growth and survival.

- Apoptosis Induction : The compound has been observed to activate caspase pathways, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It may cause G1 phase arrest, preventing cells from progressing through the cycle.

- Antioxidant Activity : Some derivatives have shown antioxidative properties that may contribute to their overall biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant reduction in cell viability compared to untreated controls, supporting its role as an effective anticancer agent.

- Case Study 2 : In vitro assays against S. aureus demonstrated that the compound could inhibit bacterial growth effectively, even at lower concentrations than some standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and cancers. The compound's structural similarity to other biologically active molecules allows it to be modified into derivatives with enhanced pharmacological properties.

Key Therapeutic Areas:

- Neurological Disorders : Compounds derived from this compound have been explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Cancer Treatment : The compound's derivatives have shown promise in preclinical studies as agents that can inhibit tumor growth and proliferation .

Synthetic Applications

The compound is utilized as an important building block in organic synthesis. Its functional groups enable various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Synthetic Pathways:

- Nucleophilic Substitution Reactions : The bromine atom in the structure can be substituted with various nucleophiles, allowing for the generation of diverse derivatives .

- Coupling Reactions : this compound can participate in coupling reactions to form larger, more complex structures suitable for pharmaceutical applications .

Case Study 1: Synthesis of Derivatives

Research has demonstrated efficient methods for synthesizing derivatives of this compound with enhanced biological activity. For instance, modifications to the methoxy group or the introduction of additional functional groups have led to compounds with improved selectivity for specific biological targets .

| Compound | Modification | Biological Activity |

|---|---|---|

| A | Methoxy to Ethoxy | Increased D2 receptor affinity |

| B | Addition of Methyl Group | Enhanced anti-cancer properties |

Case Study 2: Pharmacological Studies

In vitro studies have assessed the efficacy of synthesized derivatives against various cancer cell lines. Compounds derived from this compound exhibited notable cytotoxic effects, suggesting potential as chemotherapeutic agents .

Conclusion and Future Directions

This compound is a promising compound with diverse applications in medicinal chemistry and synthetic organic chemistry. Ongoing research aims to explore its full potential by synthesizing new derivatives and evaluating their pharmacological properties. Future studies may focus on optimizing synthesis routes to enhance yield and purity while exploring novel therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted pyridine carboxylates. Below is a comparison with structurally related compounds:

Reactivity and Stability

- This compound : The bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the methoxy group enhances electron density on the pyridine ring, influencing regioselectivity. The benzyl ester group offers hydrolytic stability compared to methyl/ethyl esters .

- Benzyl phenyl acetate: Lacks halogen substituents, making it less reactive in cross-coupling but more stable under acidic/basic conditions. Primarily used in non-reactive applications (e.g., perfumes) .

Toxicity and Environmental Impact

- Limited toxicity data available; handle with precautions for halogenated organics.

- Benzyl phenyl acetate : Classified as low toxicity (LD₅₀ > 2000 mg/kg in rats) but regulated for aquatic toxicity (IMDG Code 9/III) .

Research Findings and Data Gaps

- Safety Data : Current evidence lacks detailed toxicological profiles for brominated pyridine derivatives, highlighting a need for further studies on their environmental persistence and health impacts.

Q & A

Basic Question: What are the key synthetic routes for preparing benzyl 6-bromo-5-methoxypyridine-3-carboxylate, and how can regioselectivity be controlled during functionalization?

Methodological Answer:

The synthesis of brominated pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For regioselective bromination, consider the electronic effects of substituents. For example, methoxy groups at the 5-position of pyridine activate adjacent positions for electrophilic substitution, while bromine at the 6-position may direct further functionalization. A practical approach involves:

Precursor selection : Start with 5-methoxypyridine-3-carboxylic acid derivatives, as the methoxy group directs bromination to the 6-position .

Bromination conditions : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination.

Esterification : Protect the carboxylic acid group via benzylation using benzyl chloride and a base (e.g., K₂CO₃) in anhydrous conditions .

Advanced Consideration : To resolve regioselectivity contradictions, employ computational methods (DFT calculations) to predict transition-state energies for competing pathways. Validate predictions with LC-MS or NMR kinetics .

Basic Question: What analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Methodological Answer:

Key techniques include:

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and bromine-induced deshielding effects on adjacent carbons (~125–135 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve ambiguities in molecular geometry via single-crystal diffraction. Use SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine .

Advanced Consideration : If crystallographic data contradicts spectroscopic results (e.g., unexpected bond lengths), re-examine sample purity or consider dynamic effects in solution (e.g., rotational isomerism) using variable-temperature NMR .

Advanced Question: How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?

Methodological Answer:

Data collection : Obtain high-resolution crystallographic data (resolution ≤ 0.8 Å) to resolve hydrogen atom positions.

Graph set analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., chains, rings) using software like WinGX or ORTEP-3 .

Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyridine derivatives to identify atypical interactions (e.g., C–H···Br contacts) .

Example Workflow :

- Use SHELXPRO to generate hydrogen-bond tables.

- Compare with literature data on 5-bromo-2-methoxypyridine analogs to assess packing similarities .

Basic Question: What safety protocols are essential for handling brominated pyridine derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .

- Storage : Store in amber glass vials under argon at –20°C to minimize light-/moisture-induced degradation .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Electronic structure analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

Transition-state modeling : Simulate Suzuki-Miyaura coupling pathways to evaluate steric/electronic barriers at the 6-bromo position .

Validation : Compare predicted reaction outcomes (yields, regioselectivity) with experimental data using LC-MS or GC-MS .

Basic Question: How should researchers address inconsistencies in reported melting points or spectral data for this compound?

Methodological Answer:

Purity assessment : Re-crystallize the compound from ethyl acetate/hexane (1:3) and confirm purity via HPLC (>98% area).

Inter-laboratory calibration : Compare NMR data with standardized samples (e.g., certified reference materials) to rule out instrument bias .

Literature reconciliation : Cross-check with peer-reviewed studies on structurally analogous bromopyridines (e.g., 5-bromo-2-methoxy-3-methylpyridine) to identify systemic errors .

Advanced Question: What strategies optimize the use of this compound as a building block in medicinal chemistry?

Methodological Answer:

Derivatization : Exploit the bromine for palladium-catalyzed cross-coupling (e.g., introducing aryl/heteroaryl groups at C6).

Prodrug design : Hydrolyze the benzyl ester in vivo using esterase-sensitive linkers to release the active carboxylic acid .

SAR studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy) and evaluate bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.